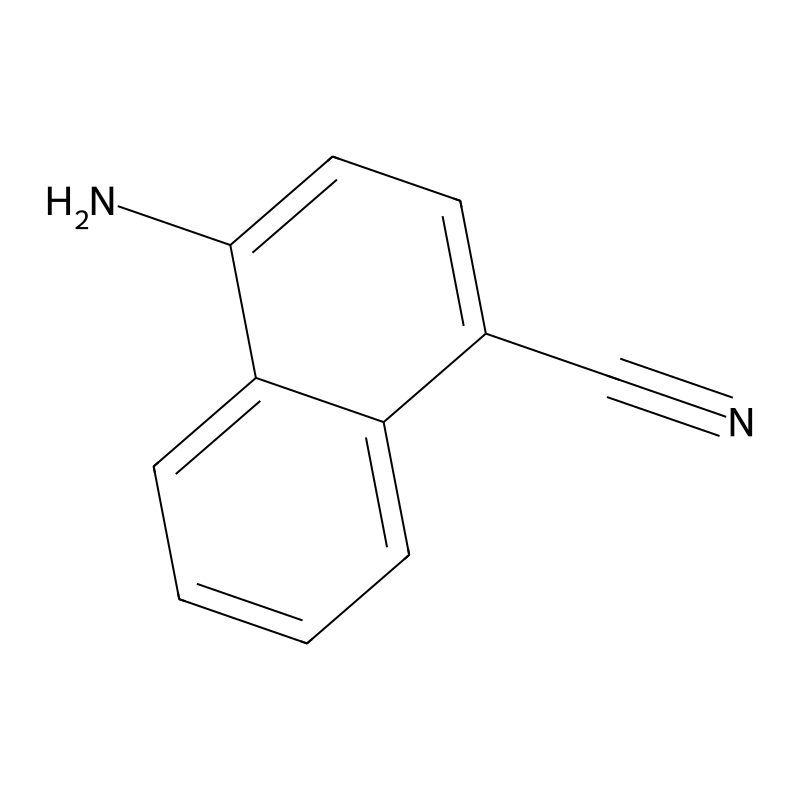4-Amino-1-naphthalenecarbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The nitrile group (C≡N) and amine group (NH₂) in 4-Amino-1-naphthalenecarbonitrile are both reactive functional groups commonly used in organic synthesis. The nitrile group can be converted to various other functional groups, such as carboxylic acids or amides, while the amine group can participate in condensation reactions to form complex molecules. This versatility suggests 4-Amino-1-naphthalenecarbonitrile could be a valuable building block for synthesizing new molecules with desired properties [].
Pharmaceutical Research
Naphthalene derivatives, including those with amine and nitrile functionalities, have been explored for their potential biological activities []. 4-Amino-1-naphthalenecarbonitrile's structure shares some similarities with known bioactive molecules, and researchers might investigate it for potential applications in drug discovery. However, there's limited information on any specific studies involving this compound.
Material Science
Aromatic molecules with nitrile groups can be used in the development of new materials like organic electronics or functional polymers. The combination of the aromatic naphthalene ring and the functional groups in 4-Amino-1-naphthalenecarbonitrile might be of interest for researchers exploring novel materials with specific electronic or physical properties.
4-Amino-1-naphthalenecarbonitrile is an organic compound with the molecular formula C₁₁H₈N₂. This compound features a naphthalene ring substituted with an amino group at the fourth position and a cyano group at the first position. It is known for its role as a chemical intermediate in various synthetic processes and has applications in pharmaceuticals and materials science. The compound is also recognized for its potential biological activities, including antimicrobial and anticancer properties.
- Hydrolysis: Upon hydrolysis, it yields 4-amino-1-naphthoic acid, which can further participate in various chemical transformations .
- Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, making it a versatile building block in organic synthesis.
- Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis.
Research indicates that 4-amino-1-naphthalenecarbonitrile exhibits various biological activities:
- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent .
- Anticancer Activity: Preliminary investigations suggest potential anticancer properties, although more extensive studies are needed to fully understand its efficacy and mechanisms of action .
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes, contributing to its biological effects, although detailed mechanisms require further exploration.
Several methods exist for synthesizing 4-amino-1-naphthalenecarbonitrile:
- Nitration followed by Reduction: Starting from naphthalene, nitration can yield nitronaphthalene, which can then be reduced to form the amino derivative.
- Direct Amination of Naphthalenecarbonitrile: This method involves the direct amination of 1-naphthalenecarbonitrile using ammonia or amines under specific conditions.
- Cyclization Reactions: Certain synthetic routes involve cyclization reactions that incorporate both the cyano and amino functionalities into the naphthalene structure.
4-Amino-1-naphthalenecarbonitrile finds applications across various fields:
- Chemical Intermediate: It serves as a precursor for synthesizing dyes, pharmaceuticals, and agrochemicals.
- Pharmaceutical Development: Due to its biological activities, it is being explored for potential use in drug formulations targeting bacterial infections and cancer.
- Material Science: The compound may also be utilized in developing advanced materials due to its unique chemical properties.
Interaction studies involving 4-amino-1-naphthalenecarbonitrile focus on its binding affinities and inhibitory effects on various biological targets. These studies are essential for understanding how this compound interacts with enzymes or receptors within biological systems. Preliminary data suggest that it may interact with specific protein targets, influencing their activity and potentially leading to therapeutic applications.
4-Amino-1-naphthalenecarbonitrile shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Amino-2-naphthalenecarbonitrile | Amino group at position 1 | Different position of amino group affects activity |
| 4-Amino-2-naphthalenecarbonitrile | Amino group at position 4 but different carbon chain | Varies in reactivity due to structural differences |
| 4-Methyl-1-naphthalenecarbonitrile | Methyl substitution instead of amino | Alters solubility and biological activity |
| 4-Amino-1-naphthoic acid | Hydrolysis product of 4-amino-1-naphthalenecarbonitrile | Retains similar biological activity but different reactivity |
The distinct positioning of functional groups in 4-amino-1-naphthalenecarbonitrile contributes to its unique chemical reactivity and biological properties compared to these similar compounds.
XLogP3
Melting Point
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








